
2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide, also known as MMBS, is a sulfonamide compound that has gained attention in the scientific community due to its potential therapeutic applications. MMBS is a white crystalline solid that is soluble in organic solvents and has a melting point of 120-122°C.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and DNA replication. 2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, 2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide has been shown to have anti-inflammatory effects. 2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide is its potential as a therapeutic agent for cancer and inflammatory diseases. However, there are also limitations to its use in laboratory experiments. 2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide. One area of research could focus on the development of 2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide derivatives with improved pharmacological properties. Another area of research could focus on the use of 2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide in combination with other anticancer agents to improve its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide and its potential side effects.
Métodos De Síntesis
The synthesis of 2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide involves the reaction of 2-methoxybenzylamine and 5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of 2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide as the final product.
Aplicaciones Científicas De Investigación
2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide as a potential anticancer agent. Studies have shown that 2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
2-methoxy-N-[(2-methoxyphenyl)methyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-12-8-9-15(21-3)16(10-12)22(18,19)17-11-13-6-4-5-7-14(13)20-2/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKHWMCGAPNLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-methoxybenzyl)-5-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

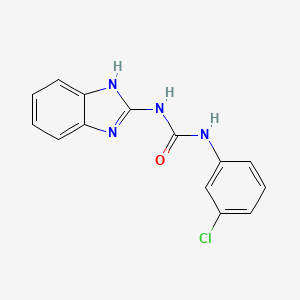
![1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)


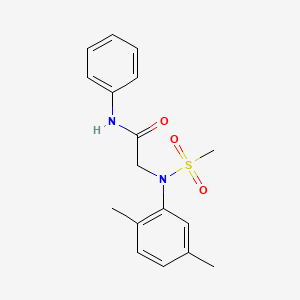
![4-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl cyclopropanecarboxylate](/img/structure/B5775686.png)
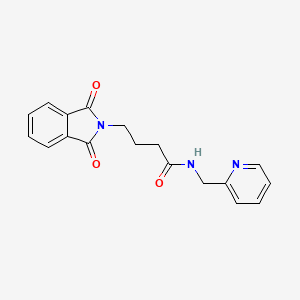
![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,2-ethanediamine](/img/structure/B5775695.png)
![4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5775709.png)
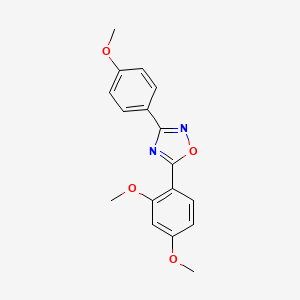
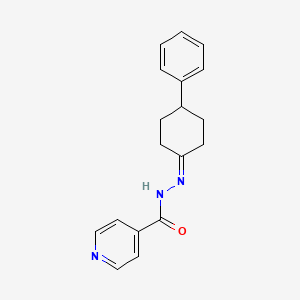
![1-[(4-chlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5775742.png)
![N-(2,3-dimethylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5775750.png)
![N-[2-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5775756.png)